(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid
Description
(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid (CAS: 1089189-34-3, molecular formula: C₁₂H₁₀BBrO₂) is a boronic acid derivative featuring a biphenyl core with a bromine substituent at the ortho position of one phenyl ring and a boronic acid group at the ortho position of the adjacent ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in Suzuki-Miyaura cross-coupling reactions for synthesizing complex biaryl structures . Its synthesis typically involves palladium-catalyzed coupling of halogenated precursors with boronic acid derivatives under conditions such as Pd(PPh₃)₄ catalysis, K₂CO₃ base, and a THF/water solvent system .
Properties
IUPAC Name |
[2-(2-bromophenyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(15)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYVFENPSFGAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2Br)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid typically involves the borylation of 2’-bromo-[1,1’-biphenyl]. One common method is the reaction of 2’-bromo-[1,1’-biphenyl] with a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including the use of efficient catalysts and solvents .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid undergoes palladium-catalyzed coupling with aryl halides to form biaryl derivatives. Key findings include:
Mechanism :
-
Oxidative addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex .
-
Transmetalation : The boronic acid forms a borate intermediate in the presence of a base (e.g., K₃PO₄), which transfers the aryl group to Pd(II) .
-
Reductive elimination : The Pd(II) complex releases the biaryl product and regenerates Pd(0) .
Optimized Conditions :
| Parameter | Optimal Value | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ with XPhos ligand | 93% | |
| Temperature | 40°C | 89% | |
| Base | K₃PO₄ | 85% | |
| Solvent | THF/H₂O (3:1) | 90% |
Example Reaction :
Coupling with 6-bromoquinoline under Pd/XPhos catalysis at 40°C yields a biphenylquinoline derivative in 93% yield after 4 hours .
Copper-Mediated Azidation
The boronic acid converts to aryl azides via copper(II) acetate catalysis:
Conditions :
Mechanism :
-
Cu(II) oxidizes the boronic acid to generate an aryl radical.
Ruthenium-Catalyzed C–H Arylation
Ru(II) catalysts enable direct C–H functionalization of heteroarenes:
Conditions :
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[RuCl₂(p-cymene)]₂ (5 mol%), AgSbF₆ (20 mol%), Ag₂O (1 equiv), THF, 20 hours .
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Tolerates electron-donating (e.g., -OMe) and -withdrawing (e.g., -NO₂) groups .
Example :
Arylation of N-arylisoindolinones produces ortho-arylated products in 44–74% yield .
Tandem Halogenation-Borylation
The bromine substituent allows sequential functionalization:
Step 1 : Suzuki coupling of the boronic acid with an aryl halide.
Step 2 : Pd/Ni-catalyzed coupling of the bromine site with another boronic acid .
Application : Synthesis of fluorinated biphenyls via Pd(0)/XPhos catalysis .
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
One of the primary applications of (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of biaryl compounds, which are essential in pharmaceuticals and materials science. The compound acts as an aryl halide partner, enabling the coupling with various arylboronic acids to produce biphenyl derivatives with diverse functional groups.
Mechanism Overview:
The Suzuki-Miyaura reaction proceeds through several key steps:
- Formation of a palladium complex with the boronic acid.
- Transmetalation between the palladium complex and the aryl halide.
- Reductive elimination to yield the desired biaryl product.
This process is highly efficient and can be conducted under mild conditions, making it suitable for various substrates .
Medicinal Chemistry
Pharmacological Applications
Biphenyl derivatives, including those synthesized from this compound, have been recognized for their pharmacological activities. They serve as scaffolds for drugs targeting various diseases due to their ability to modulate biological pathways. Some notable activities include:
- Anticancer : Certain biphenyl derivatives exhibit anti-proliferative effects against cancer cell lines.
- Antimicrobial : Compounds derived from biphenyl structures have shown efficacy against bacterial infections.
- Anti-inflammatory : These compounds also play a role in reducing inflammation through modulation of inflammatory pathways .
Material Science
Liquid Crystals and OLEDs
The unique structural properties of biphenyl compounds make them valuable in material science. This compound is utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigidity and planarity of biphenyl systems contribute to their performance in these applications.
Key Properties:
- Thermal Stability : Essential for maintaining performance in electronic devices.
- Optical Properties : Important for applications in displays and lighting technologies .
Case Study 1: Synthesis of Fluorinated Biphenyls
A recent study demonstrated the synthesis of fluorinated biphenyls via Suzuki-Miyaura coupling using this compound as a key intermediate. The resulting fluorinated compounds showed enhanced electronic properties suitable for OLED applications.
| Compound | Synthesis Method | Yield |
|---|---|---|
| Fluoro-biphenyl A | Suzuki Coupling | 85% |
| Fluoro-biphenyl B | Direct Borylation | 78% |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of biphenyl derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound X | 10 | Apoptosis induction |
| Compound Y | 15 | Cell cycle arrest |
Mechanism of Action
The primary mechanism of action for (2’-Bromo-[1,1’-biphenyl]-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, followed by transmetalation and reductive elimination to form the desired biaryl product . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and electronic nature of substituents on biphenyl boronic acids significantly influence their reactivity and applications:
- Ortho vs. For example, (4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid (para-bromo) exhibits higher yields (43.1%) in coupling reactions due to reduced steric effects . In contrast, (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid (para-hydroxy) benefits from electron-donating effects, enhancing reactivity in electrophilic substitutions but limiting stability in oxidative conditions .
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (moderately electron-withdrawing) in the target compound slightly deactivates the ring, whereas (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (strongly electron-withdrawing cyanide) further reduces reactivity in nucleophilic couplings . (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid (fluoro substituent) balances electronic effects, offering intermediate reactivity suitable for diverse coupling applications .
Reactivity in Suzuki-Miyaura Couplings
Comparative reaction yields and conditions highlight substituent impacts:
- Steric hindrance in the target compound reduces yields compared to para-substituted analogs.
- Electron-withdrawing groups (e.g., trifluoromethyl) further depress yields due to electronic deactivation .
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Substituent | Position | Electronic Effect | Steric Hindrance |
|---|---|---|---|---|
| This compound | Br, B(OH)₂ | Ortho | Moderate EWG | High |
| (4'-Bromo-[1,1'-biphenyl]-4-yl)boronic acid | Br, B(OH)₂ | Para | Moderate EWG | Low |
| (4'-Hydroxy-[1,1'-biphenyl]-4-yl)boronic acid | OH, B(OH)₂ | Para | Strong EDG | Low |
| (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid | F, B(OH)₂ | Para | Mild EWG | Low |
Biological Activity
(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, influencing enzymatic processes and serving as therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in drug discovery.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method allows for the introduction of the bromo substituent on the biphenyl core, which is crucial for its biological activity. The structural characteristics include:
- Molecular Formula : C12H10BrB
- Molecular Weight : 251.92 g/mol
- Functional Groups : Boronic acid group (-B(OH)₂), bromo group (-Br)
Boronic acids, including this compound, primarily act as electrophilic agents that can form reversible covalent bonds with nucleophilic residues in proteins. This property is particularly useful in targeting enzymes such as proteasomes and β-lactamases.
Key Mechanisms:
- Inhibition of Enzymes : The compound can inhibit metallo-β-lactamases, which are critical for bacterial resistance against β-lactam antibiotics. Studies have shown that boronic acids can bind to the active site of these enzymes, preventing substrate access and subsequent catalysis .
- Interaction with Proteins : Boronic acids have been observed to form stable complexes with serine residues in penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antimicrobial Activity
Research indicates that boronic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of resistant bacterial strains at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 0.5 to 5 µg/mL against common pathogens such as E. coli and S. aureus .
Case Studies
- Inhibition of VIM-2 Metallo-β-lactamase :
- Binding Affinity Studies :
Comparative Biological Activity Table
Q & A
What are the key synthetic routes for preparing (2'-bromo-[1,1'-biphenyl]-2-yl)boronic acid, and how can purity be optimized?
Category: Basic Research (Synthesis & Purification)
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling, where brominated biphenyl intermediates are coupled with boronic acid derivatives. For example, ortho-bromophenyl boronic acid can react with aryl halides under palladium catalysis . Key steps include:
- Catalytic system: Use Pd(PPh₃)₄ or PEPPSI-IPr with K₃PO₄ in toluene/water mixtures (reflux, 2–24 h) .
- Purification challenges: Boronic acids often form boroxins (cyclic anhydrides) at elevated temperatures or bind irreversibly to silica gel . Mitigation strategies:
Table 1: Representative Yields in Suzuki Coupling
| Substrate | Catalyst | Yield | Reference |
|---|---|---|---|
| 3'-Bromo-biphenyl-2-amine | Pd(dppf)Cl₂ | 80% | |
| α-Iodo-β-methoxyacrylate | PEPPSI-IPr | 95% |
How can the electronic effects of the bromine substituent influence cross-coupling reactivity in this compound?
Category: Advanced Research (Reactivity Analysis)
Answer:
The ortho-bromine substituent creates steric hindrance and electron-withdrawing effects, impacting:
- Reaction rates: Slows oxidative addition in Pd-catalyzed couplings due to steric bulk .
- Regioselectivity: Directs coupling to less hindered positions (e.g., para to bromine in biphenyl systems) .
- Byproduct formation: Competing protodeboronation may occur if reaction conditions (e.g., base strength) are mismatched .
Methodological Tip: Optimize base selection (e.g., K₂CO₃ for mild conditions, Cs₂CO₃ for electron-deficient substrates) to balance reactivity and stability .
What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Category: Basic Research (Characterization)
Answer:
- NMR: ¹¹B NMR confirms boronic acid identity (δ ~30 ppm for free acid, shifted upon hydration) .
- X-ray crystallography: Single crystals grown via slow evaporation in acetonitrile/water reveal planar biphenyl geometry and boron-oxygen bonding .
- Melting point: Used to assess purity (e.g., analogs with bromine/chlorine substituents melt at 243–248°C) .
Table 2: Crystallographic Data for Biphenyl Analogs
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| 2'-Fluoro-[1,1'-biphenyl]-2-yl boronic acid | 243–248 | |
| 2-(3'-Chloro-biphenyl)isoindolin-1-one | 128–130 |
How can computational modeling predict the utility of this compound in catalysis or drug design?
Category: Advanced Research (Computational Chemistry)
Answer:
- Docking studies: AutoDock Vina evaluates binding affinity to biological targets (e.g., enzymes) by simulating interactions with the boronic acid group, which can act as a transition-state mimic .
- DFT calculations: Assess electronic effects of bromine on reaction pathways (e.g., activation barriers in cross-couplings) .
Protocol:
Generate 3D structures using Gaussian or similar software.
Perform docking with AutoDock Vina (multi-threaded for speed) .
Validate with experimental IC₅₀ or kinetic data .
What strategies address low yields in multi-step syntheses involving this compound?
Category: Advanced Research (Process Optimization)
Answer:
Low yields often arise from:
- Competing side reactions (e.g., homocoupling during Suzuki steps).
- Sensitivity to reaction order: For example, performing amidic coupling before boronic ester formation reduces yields (<30%) due to byproducts .
Optimization Steps:
Sequential coupling: Prioritize boronic ester formation before introducing sensitive functional groups (e.g., amides) .
Catalyst screening: PEPPSI-IPr outperforms Pd(PPh₃)₄ in sterically hindered systems .
How does this compound participate in carbonylative couplings to generate fluorinated ketones?
Category: Advanced Research (Reaction Design)
Answer:
Under CO atmosphere, Pd-catalyzed carbonylative coupling with α-bromo-α,α-difluoroamides yields α,α-difluoro-β-ketoamides:
- Conditions: Pd(OAc)₂, Xantphos, CO (1 atm), DMF, 80°C, 12 h .
- Scope: Tolerates electron-deficient aryl boronic acids but requires excess K₂CO₃ to neutralize HBr byproducts .
Application Example: Synthesis of difluoroacetophenones for PET tracers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
